[(5-Bromothiophen-2-YL)methyl](2-methoxyethyl)amine
Description
(5-Bromothiophen-2-YL)methylamine is a brominated thiophene derivative with a molecular formula of C₈H₁₃BrClNOS (as a hydrochloride salt) and a molecular weight of 286.62 g/mol . Its structure features a 5-bromothiophene ring linked via a methyl group to an amine substituted with a 2-methoxyethyl chain. This compound is utilized as a high-purity intermediate in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) . The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, while the 2-methoxyethyl group contributes to solubility in polar solvents .
Properties
Molecular Formula |
C8H12BrNOS |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C8H12BrNOS/c1-11-5-4-10-6-7-2-3-8(9)12-7/h2-3,10H,4-6H2,1H3 |
InChI Key |
DQEZHZDMRLBNDO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Methylthiophene Intermediate: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the methylthiophene intermediate.
Alkylation: The intermediate is further alkylated with 2-methoxyethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (5-Bromothiophen-2-YL)methylamine may involve continuous flow processes to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
(5-Bromothiophen-2-YL)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (5-bromothiophen-2-YL)methylamine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Physical Properties |
|---|---|---|---|---|
| (5-Bromothiophen-2-YL)methylamine (hydrochloride) | C₈H₁₃BrClNOS | 286.62 | 5-bromothiophene, 2-methoxyethylamine | High solubility in polar solvents; used in API synthesis. |
| (3-Bromothiophen-2-YL)methylamine | C₈H₁₂BrNOS | 250.16 | 3-bromothiophene, 2-methoxyethylamine | Bromine at 3-position alters electronic distribution; potential for distinct reactivity patterns. |
| (5-Bromothiophen-2-YL)methylamine | C₉H₁₄BrNOS | 264.18 | 5-bromothiophene, 1-methoxypropan-2-amine | Increased steric bulk may reduce solubility compared to 2-methoxyethyl analogs. |
| [(5-Bromothiophen-2-YL)methyl][(4-methylphenyl)methyl]amine | C₁₃H₁₄BrNS | 296.23 | 5-bromothiophene, 4-methylbenzylamine | Aromatic benzyl group enhances lipophilicity; suited for hydrophobic interactions. |
| [(5-Bromothiophen-2-YL)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine | C₁₅H₁₈BrNO₂S | 364.28 | 5-bromothiophene, 3,4-dimethoxyphenethylamine | Methoxy groups improve solubility; potential CNS activity due to structural similarity to neurotransmitters. |
Key Observations:
Bromine Position : The 5-bromo substitution (target compound) vs. 3-bromo () alters electronic properties. The 5-position directs electrophilic substitution reactions, whereas the 3-position may hinder regioselectivity .
Amine Substituents: 2-Methoxyethyl (target compound): Enhances solubility in aqueous environments due to the ether-oxygen hydrogen-bonding capacity . Aromatic Groups (): Benzyl or phenethyl substituents increase lipophilicity, favoring membrane permeability but reducing water solubility .
Biological Relevance: Compounds with 2-methoxyethyl groups (e.g., ) show promise in drug design due to their balance of solubility and bioavailability. For example, boronic acid derivatives with 2-methoxyethyl phenoxy groups exhibit potent fungal histone deacetylase inhibition .
Biological Activity
(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C₈H₁₂BrNOS. Its structure features a bromothiophene moiety and a methoxyethyl amine group, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.
- Molecular Weight : 250.16 g/mol
- Structure : The compound consists of a thiophene ring substituted with a bromine atom at the 5-position and an amine group linked to a methoxyethyl chain.
The biological activity of (5-Bromothiophen-2-YL)methylamine is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular pathways, leading to diverse biological effects. Although specific pathways remain to be fully elucidated, preliminary studies suggest potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antibacterial properties. For example, studies on related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Salmonella Typhi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some thiophene derivatives:
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |
| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives | Varies | Staphylococcus aureus |
| N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives | Comparable to ciprofloxacin | Various Gram-positive bacteria |
These findings suggest that (5-Bromothiophen-2-YL)methylamine and its analogs may possess promising antibacterial properties that warrant further investigation.
Case Studies
-
Antibacterial Efficacy Study :
A recent study synthesized several thiophene derivatives, including those based on the bromothiophene structure. Among them, one derivative demonstrated an MIC value of 3.125 mg/mL against XDR Salmonella Typhi, outperforming traditional antibiotics like ciprofloxacin . The study utilized molecular docking techniques to analyze binding interactions with bacterial enzymes, revealing insights into the compound's mechanism of action. -
Structure-Activity Relationship (SAR) :
Research focused on establishing SAR for thiophene derivatives indicated that modifications at the bromine position significantly affect antibacterial potency. Compounds with dual thiophene moieties exhibited enhanced activity against resistant strains of bacteria . This emphasizes the importance of structural modifications in optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
